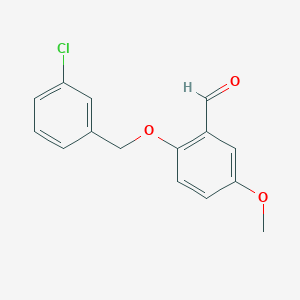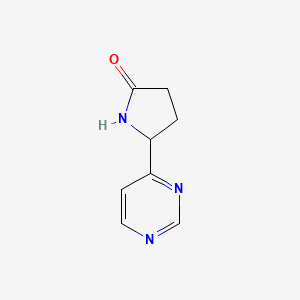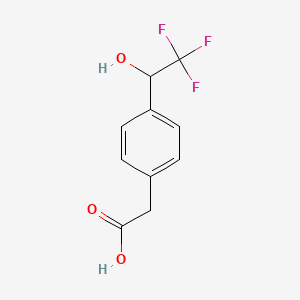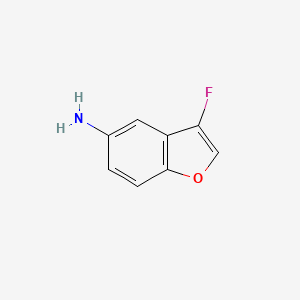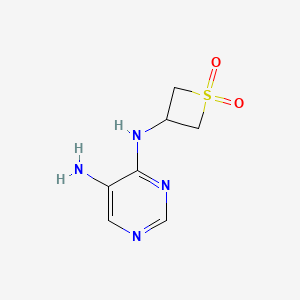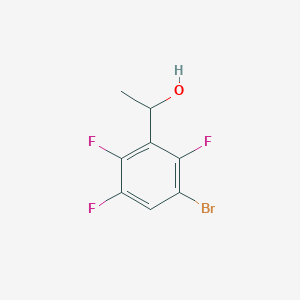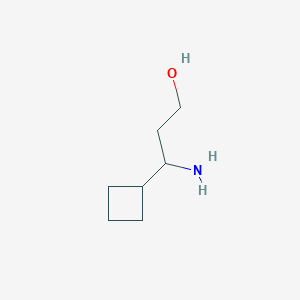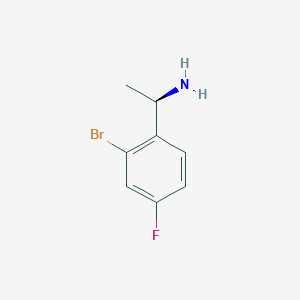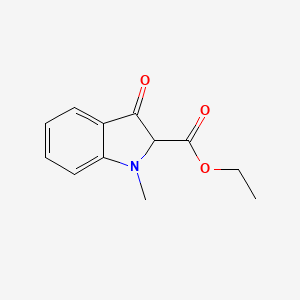
1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-methyl-3-oxoindoline-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indoline core, which is a fused bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of an ethyl ester group and a ketone group at specific positions on the indoline ring makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-3-oxoindoline-2-carboxylate typically involves the Fischer indole synthesis. This method starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system. For this specific compound, the reaction involves the use of ethyl acetoacetate and methylamine as starting materials. The reaction is carried out under reflux conditions in the presence of acetic acid and hydrochloric acid, leading to the formation of the desired indoline derivative .
Industrial Production Methods
Industrial production of ethyl 1-methyl-3-oxoindoline-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-methyl-3-oxoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxoindole derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indoline derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-methyl-3-oxoindoline-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethyl 1-methyl-3-oxoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The presence of the indoline core allows for strong interactions with biological macromolecules, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-methyl-3-oxoindoline-2-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
2-oxoindoline derivatives: Similar in structure but with variations in functional groups, leading to different biological activities.
The uniqueness of ethyl 1-methyl-3-oxoindoline-2-carboxylate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
67271-33-4 |
|---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
ethyl 1-methyl-3-oxo-2H-indole-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)10-11(14)8-6-4-5-7-9(8)13(10)2/h4-7,10H,3H2,1-2H3 |
InChI-Schlüssel |
YFACHZGMTAKXKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(=O)C2=CC=CC=C2N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





